molecular formula C15H21N3 B3085264 2-phenyl-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)ethanamine CAS No. 1152935-94-8

2-phenyl-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)ethanamine

Cat. No.: B3085264
CAS No.: 1152935-94-8
M. Wt: 243.35 g/mol
InChI Key: FZYWSJYZWJKYPS-UHFFFAOYSA-N
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Description

2-Phenyl-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)ethanamine is a pyrazole-derived amine featuring a phenyl-substituted ethanamine backbone linked to a 1,3,5-trimethylpyrazole moiety. This compound is of interest in medicinal chemistry due to its structural resemblance to ligands targeting serotonin receptors (e.g., 5-HT7R) .

Properties

IUPAC Name

2-phenyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3/c1-12-15(13(2)18(3)17-12)11-16-10-9-14-7-5-4-6-8-14/h4-8,16H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZYWSJYZWJKYPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CNCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)ethanamine typically involves the condensation of α, β-unsaturated aldehydes or ketones with hydrazine derivatives. This reaction can be catalyzed by various agents, including phosphotungstic acid on silica under microwave irradiation . The reaction conditions are generally mild, and the yields are high, making this method efficient and environmentally friendly.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar condensation methods. The use of microwave irradiation and solvent-free conditions can be scaled up to produce significant quantities while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Mechanism of Action

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

Compound Name Molecular Formula Substituents (vs. Target Compound) Key Properties/Applications
Target : 2-Phenyl-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)ethanamine C₁₆H₂₁N₃* Phenyl, 1,3,5-trimethylpyrazole Moderate lipophilicity; potential 5-HT7R ligand
N,N-Dimethyl-2-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)phenyl]ethanamine C₁₆H₂₃N₃ N,N-dimethylamine (vs. phenyl) Increased lipophilicity; possible enhanced CNS penetration
2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethanamine C₈H₁₅N₃ No phenyl group; shorter chain Higher polarity; limited receptor specificity
N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine C₁₀H₁₉N₃ Methyl on amine; no phenyl Reduced steric hindrance; potential intermediate
N-(2-Methoxyethyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amine C₁₀H₁₉N₃O Methoxyethyl group (vs. phenyl) Enhanced aqueous solubility; irritant
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-(2-fluorophenyl)ethanamine C₁₃H₁₆FN₃ Fluorophenyl group (vs. phenyl) Increased electronegativity; improved binding affinity

*Inferred formula based on structural analysis.

Impact of Substituents on Properties

  • Lipophilicity : Alkyl groups (e.g., dimethylamine in ) increase logP, favoring blood-brain barrier penetration. Conversely, polar groups like methoxyethyl reduce logP, enhancing solubility.
  • Receptor Binding : The phenyl group in the target compound enables π-π stacking with aromatic residues in receptors (e.g., 5-HT7R), while fluorophenyl analogs may strengthen interactions via electron-withdrawing effects.
  • Safety Profiles : Pyrazole derivatives often exhibit irritant properties (e.g., ), necessitating careful handling.

Biological Activity

2-phenyl-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)ethanamine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the synthesis, biological activity, and therapeutic potential of this compound, drawing from diverse sources and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of various precursors under controlled conditions. The compound can be synthesized through a multi-step process involving the formation of the pyrazole ring followed by alkylation with phenyl groups.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a study evaluating various pyrazole derivatives, it was found that compounds similar to this compound demonstrated notable activity against a range of pathogens, including bacteria and fungi. For instance, derivatives with similar structures showed effective inhibition against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been extensively studied. Compounds with structural similarities to this compound have been reported to induce apoptosis in various cancer cell lines, including HeLa and MCF7 cells. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation .

Anti-inflammatory Effects

Anti-inflammatory activity is another significant aspect of the biological profile of pyrazole derivatives. Studies have shown that certain pyrazole compounds can inhibit pro-inflammatory cytokines and reduce inflammation in animal models . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Study 1: Antimicrobial Screening

A study conducted on a series of pyrazole derivatives revealed that compounds structurally related to this compound exhibited varying degrees of antimicrobial activity. The minimum inhibitory concentration (MIC) values ranged from 31.25 to 125 μg/mL against tested fungi such as Candida albicans and Aspergillus niger .

Case Study 2: Anticancer Activity

In vitro studies on similar pyrazole compounds indicated significant cytotoxic effects against several cancer cell lines. For example, a derivative demonstrated over 90% inhibition of cell proliferation in NCI-H23 (lung cancer) cells at specific concentrations . This highlights the potential use of such compounds in cancer therapy.

Data Table

Biological ActivityCompound StructureMIC/IC50 ValuesReference
Antimicrobial2-Pyrazolyl derivatives31.25 - 125 μg/mL
AnticancerSimilar pyrazole derivativesIC50 > 90% (HeLa)
Anti-inflammatoryPyrazole derivativesSignificant reduction

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-phenyl-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)ethanamine
Reactant of Route 2
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2-phenyl-N-((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)ethanamine

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